molecular formula C25H26N6O2 B10921268 [6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10921268
M. Wt: 442.5 g/mol
InChI Key: VCNNNBAYBOPPQF-UHFFFAOYSA-N
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Description

[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolopyridine core, and a piperazinomethanone moiety

Preparation Methods

The synthesis of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

[6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common reagents used in these reactions include boronic acids for coupling reactions, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Mechanism of Action

The mechanism of action of [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

When compared to other similar compounds, [6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-P

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C25H26N6O2/c1-29-24-22(16-27-29)21(15-23(28-24)19-3-5-20(33-2)6-4-19)25(32)31-13-11-30(12-14-31)17-18-7-9-26-10-8-18/h3-10,15-16H,11-14,17H2,1-2H3

InChI Key

VCNNNBAYBOPPQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=NC=C5

Origin of Product

United States

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